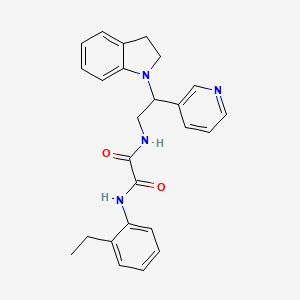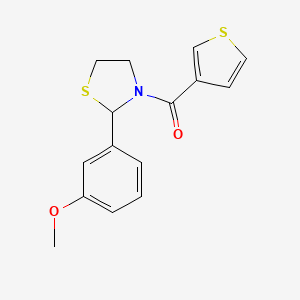
(2-(3-Methoxyphenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazolidine ring, being a five-membered ring with one nitrogen and one sulfur atom, would likely have a puckered conformation. The phenyl rings could participate in π-stacking interactions, depending on their relative positions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure .Scientific Research Applications
Synthesis and Characterization
- Novel compounds including (2-(3-Methoxyphenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone analogs were synthesized and characterized by spectral methods such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. The study involved density functional theory (DFT) calculations for structural optimization and vibrational spectra interpretation, aiming to understand the effects of structural changes due to electron withdrawing group substitution. These compounds demonstrated potential antibacterial activity, supported by molecular docking studies (M. Shahana & A. Yardily, 2020).
Antitumor Activity
- Compounds related to (2-(3-Methoxyphenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone were synthesized and tested for their antitumor activity. The study reported inhibitory effects on the growth of various cancer cell lines, particularly leukemia (HL-60), non-small lung cancer (HOP-92), and renal cancer (ACHN), highlighting their potential as new drug leads for cancer therapy (R. Bhole & K. Bhusari, 2011).
Antimicrobial Screening
- A series of novel compounds including analogs of (2-(3-Methoxyphenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone were synthesized and screened for their antibacterial activities. These studies have contributed to identifying compounds with significant antibacterial potency, providing a basis for further drug development in combating bacterial infections (V. P. Landage, D. R. Thube, & B. Karale, 2019).
Antioxidant Properties
- Research into substituted thiazolidinone analogs, including those related to (2-(3-Methoxyphenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone, explored their antioxidant properties. These compounds have been evaluated for xanthine oxidase inhibition and demonstrated potential in serving as antioxidants, which could be beneficial in developing treatments for diseases caused by oxidative stress (V. Lakshmi Ranganatha et al., 2014).
Molecular Docking and Drug Design
- The synthesis and characterization of (2-(3-Methoxyphenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone analogs have facilitated molecular docking studies to predict their interaction with biological targets. These studies provide insights into the compound's antibacterial and antiviral activities, informing drug design and development processes for treating various diseases (M. FathimaShahana & A. Yardily, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S2/c1-18-13-4-2-3-11(9-13)15-16(6-8-20-15)14(17)12-5-7-19-10-12/h2-5,7,9-10,15H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBVALUEYWVUCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2N(CCS2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(3-Methoxyphenyl)thiazolidin-3-yl)(thiophen-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

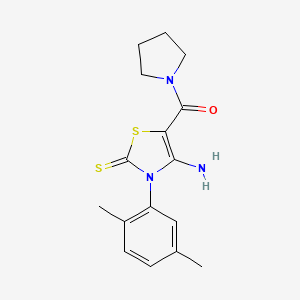
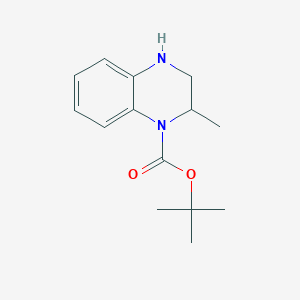
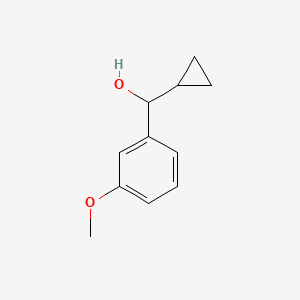
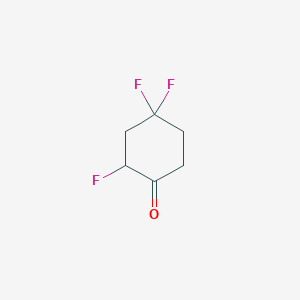

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide](/img/structure/B2684430.png)
![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B2684431.png)

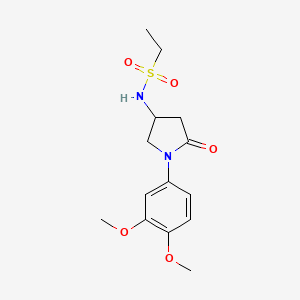
![2-({6-[(4-Chlorobenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid](/img/structure/B2684436.png)
![4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)benzoic acid](/img/structure/B2684437.png)
![N-{3-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2684439.png)
![4-[butyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2684440.png)
